molecular formula C14H25N3O2 B8601797 Tert-butyl 4-(3-cyanopropyl)-3-methylpiperazine-1-carboxylate

Tert-butyl 4-(3-cyanopropyl)-3-methylpiperazine-1-carboxylate

Cat. No. B8601797
M. Wt: 267.37 g/mol
InChI Key: JQEAURQERLVZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-cyanopropyl)-3-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H25N3O2 and its molecular weight is 267.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(3-cyanopropyl)-3-methylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(3-cyanopropyl)-3-methylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-(3-cyanopropyl)-3-methylpiperazine-1-carboxylate

Molecular Formula

C14H25N3O2

Molecular Weight

267.37 g/mol

IUPAC Name

tert-butyl 4-(3-cyanopropyl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C14H25N3O2/c1-12-11-17(13(18)19-14(2,3)4)10-9-16(12)8-6-5-7-15/h12H,5-6,8-11H2,1-4H3

InChI Key

JQEAURQERLVZCI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CCCC#N)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the stirred solution of tert-butyl 3-methylpiperazine-1-carboxylate (prepared according to procedure reported in US200876758A1, 2008, 5 g, 24.97 mmol) in N,N-dimethylformamide (50 ml) were added potassium carbonate (17.25 g, 125 mmol) and 4-bromobutanenitrile (2.98 ml, 30.0 mmol) at 25° C. The resulting solution was stirred at 25° C. for 16 h. The progress of the reaction was monitored by TLC. After completion of the reaction water (100 ml) was added and extracted with dichloromethane (3×60 ml). The combined extract was washed with brine (25 ml) and dried over sodium sulphate, filtered and concentrated to give crude compound. The crude compound was purified by column chromatography over silica gel (100-200) using 15% ethyl acetate in hexane to obtain the title compound (5 g, 75%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17.25 g
Type
reactant
Reaction Step One
Quantity
2.98 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
75%

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